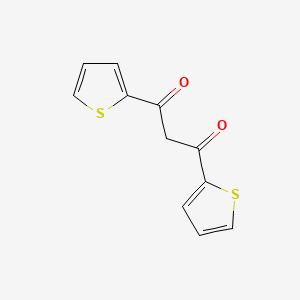

1,3-Di(thiophen-2-yl)propane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiophen-2-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEKDXOACFEXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292131 | |

| Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-14-3 | |

| Record name | NSC80415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Di Thiophen 2 Yl Propane 1,3 Dione and Its Analogs

Classical Claisen Condensation Approaches

The Claisen condensation is a cornerstone reaction in the formation of β-diketones and has been successfully applied to the synthesis of thiophene-containing analogs. This method typically involves the base-mediated condensation of an ester with a ketone. In the context of synthesizing 1,3-di(thiophen-2-yl)propane-1,3-dione, this would involve the reaction of a thiophene-2-carboxylic acid ester with 2-acetylthiophene (B1664040).

A versatile and robust synthetic protocol has been developed for the preparation of β-diketones bearing a 2-thienyl moiety and various perfluorinated alkyl groups, which demonstrates the utility of the Claisen condensation. Although not specifically for the dithienyl compound, this method highlights the general approach. For instance, the condensation of 2-acetylthiophene with ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide yields 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione. A similar strategy can be envisioned for the synthesis of this compound by using an appropriate thiophene-based ester.

The general reaction scheme for the Claisen condensation to produce a thiophene-containing β-diketone is as follows:

Table 1: Examples of Thiophene-Containing β-Diketones Synthesized via Claisen Condensation This table is representative of the Claisen condensation approach for similar compounds, as specific data for the title compound was not available in the provided search results.

| Ketone | Ester | Base | Product | Yield (%) |

| 2-Acetylthiophene | Ethyl trifluoroacetate | Sodium ethoxide | 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione | Not Specified |

| 2-Acetylthiophene | Ethyl acetate | Not Specified | 1-(Thiophen-2-yl)butane-1,3-dione | 71 |

Soft Enolization Techniques in β-Diketone Synthesis

To overcome the limitations of classical Claisen condensation, which often requires strong bases that can be incompatible with sensitive functional groups, soft enolization techniques have been developed. These methods offer milder reaction conditions and can improve the efficiency of β-diketone synthesis.

One notable example of a soft enolization approach involves the use of a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), in the presence of a hindered amine base like N,N-diisopropylethylamine (DIPEA). This system facilitates the formation of a magnesium enolate, which then reacts with an acylating agent. This methodology has been successfully employed in the synthesis of an aromatic 1,3-diketone bearing a thiophene (B33073) moiety. In this two-step process, a benzotriazole (B28993) amide of isophthalic acid monomethyl ester was used as the acylating agent for 2-acetylthiophene, affording the desired 1,3-diketone in a 58% yield after 20 hours at 20°C in dichloromethane. nih.gov

This technique avoids the need for pre-formation of the enolate and can be carried out with crude acid chlorides, which enhances efficiency and reduces costs. researchgate.netnih.gov The general principle involves the coordination of the Lewis acid to the ketone, which increases the acidity of the α-protons and facilitates enolization under the influence of a mild base.

Table 2: Soft Enolization Synthesis of a Thiophene-Containing β-Diketone. nih.gov

| Ketone | Acylating Agent | Lewis Acid | Base | Solvent | Yield (%) |

| 2-Acetylthiophene | Benzotriazole amide of isophthalic acid monomethyl ester | MgBr₂·OEt₂ | N,N-Diisopropylethylamine | Dichloromethane | 58 |

Transition Metal-Catalyzed Coupling Reactions for 1,3-Diketone Formation

Transition metal catalysis offers powerful and versatile methods for the construction of carbon-carbon bonds, including those in 1,3-diketones. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the literature, the general principles are applicable. These reactions often involve the coupling of an enolate or a related nucleophile with a suitable electrophile, catalyzed by a transition metal complex, typically based on palladium or copper.

For instance, palladium-catalyzed α-arylation of ketones is a well-established method for forming C-C bonds. A similar strategy could be envisioned where a preformed enolate of 2-acetylthiophene is coupled with a thiophene-2-carbonyl derivative, such as an acid chloride or another activated species, in the presence of a palladium catalyst.

Copper-catalyzed reactions are also prevalent in the synthesis of diketones. One approach involves the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles where the initial step is the in-situ formation of a 1,3-diketone. nih.gov This highlights the potential of copper catalysis in facilitating the key bond-forming step for diketone synthesis. Another copper-catalyzed method involves the direct synthesis of diaryl 1,2-diketones from aryl iodides and propiolic acids, which, although leading to a different diketone type, showcases the utility of copper in C-C bond formation for dicarbonyl compounds. nih.govacs.org

While direct application to this compound needs further exploration, these transition metal-catalyzed methodologies represent a promising and modern approach to its synthesis and the synthesis of its analogs.

Derivatization Strategies for this compound

The presence of a reactive methylene (B1212753) group flanked by two carbonyl functionalities makes this compound a versatile precursor for a variety of derivatives, particularly heterocyclic compounds.

A common and important derivatization is the synthesis of pyrazoles . The reaction of 1,3-diketones with hydrazine (B178648) or its derivatives is a classical and efficient method for constructing the pyrazole (B372694) ring. For thiophene-containing β-diketones, this cyclocondensation reaction proceeds readily, often in a suitable solvent like ethanol (B145695), to afford the corresponding 3,5-disubstituted pyrazoles. researchgate.netd-nb.info The reaction can be carried out in a one-pot fashion, sometimes following an in-situ formation of the 1,3-diketone. nih.gov

Another significant derivatization is the synthesis of isoxazoles . This can be achieved through the reaction of the 1,3-diketone with hydroxylamine. This reaction provides a route to 3,5-disubstituted isoxazoles, where the substituents correspond to the groups flanking the dicarbonyl unit of the starting material. nih.govnih.gov

Furthermore, the active methylene group in this compound is susceptible to various other reactions, such as Michael additions . In the presence of a suitable base, the diketone can act as a nucleophile, adding to α,β-unsaturated compounds to form more complex molecular architectures. lew.ronih.gov

Table 3: Common Derivatization Reactions of 1,3-Diketones This table illustrates general derivatization strategies applicable to the title compound.

| Reagent | Product Type |

| Hydrazine hydrate | Pyrazole |

| Hydroxylamine | Isoxazole |

| α,β-Unsaturated carbonyl compound | Michael adduct |

Keto-Enol Tautomerism in this compound

Like other 1,3-diketones, this compound exists as a dynamic equilibrium between its diketo form and its keto-enol (or simply enol) tautomer. libretexts.org The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring, which is created by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This conjugated system is further extended by the presence of the two thiophene rings, which enhances its stability.

Several spectroscopic techniques are instrumental in identifying and quantifying the keto and enol tautomers in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a primary tool for studying this equilibrium. The diketo tautomer is characterized by a signal for the methylene protons (–CH₂–) of the propane (B168953) chain. In contrast, the enol tautomer displays a characteristic downfield signal for the enolic hydroxyl proton (–OH) and a signal for the vinylic proton (=CH–). The relative concentrations of the two forms can be determined by integrating the signals corresponding to each tautomer. mdpi.comeurjchem.com ¹³C NMR spectroscopy also provides clear evidence, showing distinct signals for the ketonic carbonyl carbons (C=O) around 200 ppm and the enolic carbons (C=C-OH) at different chemical shifts. nih.gov

Infrared (IR) Spectroscopy : The tautomers can be distinguished by their characteristic vibrational frequencies. The diketo form exhibits strong absorption bands corresponding to the C=O stretching of the ketone groups. The enol form shows a broad O-H stretching band due to the intramolecular hydrogen bond, as well as C=O and C=C stretching bands at lower frequencies compared to the diketo form, which is indicative of conjugation.

UV-Visible Spectroscopy : The extended π-conjugated system of the enol tautomer results in absorption at longer wavelengths (a bathochromic shift) compared to the less conjugated diketo form. The position and intensity of absorption maxima can change depending on the solvent, reflecting shifts in the tautomeric equilibrium. nih.gov

Mass Spectrometry (MS) : In some cases, particularly when coupled with gas chromatography (GC), it is possible to separate the tautomers. core.ac.uk The separated forms would then yield distinct mass spectra, with fragmentation patterns characteristic of each specific structure. core.ac.uk

The position of the keto-enol equilibrium is not fixed and is highly sensitive to several environmental and structural factors.

Solvent Polarity : This is one of the most significant factors. The enol form, with its strong intramolecular hydrogen bond, is less polar than the diketo form. Consequently, non-polar solvents like chloroform (B151607) and hexane (B92381) tend to favor the enol tautomer. eurjchem.comresearchgate.net Conversely, polar solvents, especially those capable of forming hydrogen bonds (protic solvents like methanol (B129727) or aprotic solvents like DMSO), can solvate the carbonyl groups of the keto form, disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium toward the more polar diketo tautomer. nih.govruc.dk

Temperature : Changes in temperature can alter the equilibrium constant of the tautomerization process. A variable-temperature NMR study can provide thermodynamic data for the interconversion. unicamp.br

Substituent Effects : The electron-donating and conjugating nature of the thiophene rings (the R¹ and R³ substituents) stabilizes the double bond of the enol form, generally favoring its existence over the keto form. For β-diketones, an increase in the size and conjugating ability of the terminal R groups tends to increase the proportion of the enol tautomer. ruc.dk

The tautomeric equilibrium constant, KT, which is the ratio of the enol concentration to the keto concentration (KT = [Enol]/[Keto]), is typically determined experimentally using ¹H NMR spectroscopy. eurjchem.com By calculating the ratio of the integrated signal areas for protons unique to each tautomer, a quantitative measure of their distribution in a given solvent can be established. The percentage of the enol form is overwhelmingly dominant in non-polar solvents for many aromatic β-diketones. researchgate.net

| Solvent | Solvent Type | % Enol Form (Illustrative) | Equilibrium Constant (KT) (Illustrative) |

|---|---|---|---|

| Chloroform-d (CDCl₃) | Non-polar | >95% | >19 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Polar Aprotic | ~80% | ~4.0 |

| Methanol-d₄ (CD₃OD) | Polar Protic | ~70% | ~2.3 |

Crystallographic Studies of this compound and Related β-Diketones

Crystallographic studies provide definitive insight into the preferred molecular structure and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional atomic arrangement of a molecule in its crystalline form. For β-diketones, these studies typically confirm that the molecule adopts the chelated enol form in the solid state, a preference driven by the stability of the intramolecular hydrogen bond. mdpi.com For instance, the related compound 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione was shown by X-ray studies to exist as a keto-enol form in its crystalline state. mdpi.com

While a specific crystal structure determination for this compound is not detailed in the surveyed literature, data from analogous heterocyclic compounds provide a strong basis for its expected structural parameters. mdpi.com

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pcab |

| Tautomeric Form in Crystal | Cis-enol form |

| Intramolecular H-bond (O-H···O) | Present and strong |

In the solid state, the molecular structure is dominated by the planarity of the central six-membered ring formed by the enol and the intramolecular hydrogen bond. The conformation of the molecule is defined by the rotational angles of the two thiophene rings relative to this central plane. To maximize π-system conjugation, a high degree of planarity across the entire molecule is expected. nih.gov

Intramolecular Hydrogen Bonding : The primary interaction is the strong O-H···O hydrogen bond within the molecule. This bond is a key feature of the enol tautomer and is responsible for its high stability in the crystal lattice. ruc.dk

Structural Analysis of this compound

The chemical compound this compound is a notable member of the β-diketone family, characterized by two carbonyl groups separated by a single methylene carbon. Its structure, featuring two thiophene rings attached to the carbonyl carbons, imparts specific chemical properties, particularly concerning its structural arrangement and the dynamic equilibrium between its tautomeric forms.

Structural Characterization and Tautomeric Equilibria

Like other 1,3-dicarbonyl compounds, 1,3-Di(thiophen-2-yl)propane-1,3-dione exists as a dynamic equilibrium between two tautomeric forms: a diketo form and an enol form. This phenomenon, known as keto-enol tautomerism, is a fundamental characteristic of this class of molecules. The equilibrium is influenced by factors such as the solvent, temperature, and the electronic properties of the substituent groups.

In the case of this compound, the equilibrium strongly favors the enol tautomer, particularly in non-polar solvents like chloroform (B151607) (CDCl₃). core.ac.ukscielo.org.zaajol.info The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization is a common feature in β-diketones. scielo.org.za

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are instrumental in characterizing this equilibrium. researchgate.netnih.gov Research by Conradie et al. provides specific ¹H NMR data in a CDCl₃ solution that clearly distinguishes between the two tautomers. core.ac.ukscielo.org.za The diketo form is identified by a singlet signal corresponding to the methylene (B1212753) protons (–CH₂–), while the enol form is characterized by a singlet for the vinylic proton (=CH–) and a broad signal for the enolic hydroxyl proton (–OH).

The dominance of the enol form in chloroform solution is quantitatively confirmed by the integration of these NMR signals. core.ac.uk

Interactive Table: ¹H NMR Chemical Shifts for Tautomers of this compound in CDCl₃

| Tautomer | Functional Group | Chemical Shift (δ/ppm) |

| Diketo | Methylene (–CH₂–) | 4.57 |

| Enol | Vinylic (=CH–) | 6.71 |

Data sourced from Conradie et al. (2008). core.ac.uk

The concept of asymmetric enolization arises in unsymmetrical β-diketones (R¹CO-CH₂-COR² where R¹ ≠ R²), where two distinct enol isomers can be formed. However, this compound is a symmetrical molecule, as both substituents attached to the carbonyl groups are identical (thiophen-2-yl). Consequently, the enolization process results in a single enol structure, making the concept of a "preferred" enol isomer redundant.

The critical determination is the position of the equilibrium between the diketo form and this single enol tautomer. As established through NMR spectroscopy, the equilibrium lies heavily towards the enol form. core.ac.uk The stability of this enol tautomer is significantly influenced by the electronic properties of the thiophene (B33073) rings.

Studies on related, unsymmetrical thienyl-containing β-diketones have shown that the preferred enol isomer is determined by the "resonance driving force stabilization" of the aromatic group. scielo.org.zaajol.inforesearchgate.net The thienyl group, through resonance, can effectively delocalize electron density, which stabilizes the conjugated enol system. core.ac.uk In this compound, both thiophene rings contribute to this stabilization. This substantial electronic stabilization, combined with the formation of the intramolecular hydrogen bond in the chelated cis-enol form, explains the pronounced preference for the enol tautomer in solution. core.ac.uk

Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1,3-Di(thiophen-2-yl)propane-1,3-dione, confirming its connectivity and providing deep insights into the dynamic processes it undergoes, such as tautomerism and proton transfer.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of the compound. In solution, this compound exists almost exclusively in the enol form.

The ¹H NMR spectrum displays characteristic signals that confirm this tautomeric preference. A signal appearing far downfield, typically in the range of δ 15.5–16.5 ppm, is indicative of the enolic proton involved in a strong intramolecular hydrogen bond. This significant deshielding is a hallmark of β-diketone enols. A sharp singlet around δ 6.0–7.0 ppm is assigned to the methine proton (=CH-) of the enol moiety. The protons on the two thiophene (B33073) rings appear in the aromatic region (δ 7.0–8.0 ppm), exhibiting coupling patterns consistent with a 2-substituted thiophene.

The ¹³C NMR spectrum provides complementary evidence. The carbonyl carbons of the enol form are observed around δ 180–190 ppm. The methine carbon (=CH-) typically resonates near δ 95 ppm, while the carbons of the thiophene rings appear in the δ 125–145 ppm range. The presence of a single set of resonances for the diketone backbone confirms the predominance of one tautomeric form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃. Note: This table is based on data from analogous compounds and typical values for β-diketones, as direct experimental data is not widely published.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Enol OH | ~16.0 (br s) | - |

| Methine (=CH) | ~6.5 (s) | ~96.0 |

| Carbonyl (C=O) | - | ~182.0 |

| Thiophene C2 | - | ~142.0 |

| Thiophene H3 | ~7.8 (dd) | ~132.0 |

| Thiophene H4 | ~7.1 (dd) | ~128.0 |

| Thiophene H5 | ~7.6 (dd) | ~130.0 |

Two-dimensional (2D) NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) technique, are invaluable for unambiguously confirming the molecular connectivity and the specific enol tautomer present. nih.govmdpi.com HMBC detects long-range (2-3 bond) correlations between protons and carbons.

For this compound, key HMBC correlations would be expected:

A correlation between the downfield enolic proton (~16 ppm) and the carbonyl carbons (~182 ppm), as well as the olefinic carbons of the enol C=C bond. This provides definitive evidence of the enol form and the intramolecular hydrogen bond.

Correlations from the methine proton (~6.5 ppm) to the carbonyl carbons and the quaternary C2 carbons of both thiophene rings, confirming the central placement of the methine group between the two thiophenoyl moieties.

Correlations from the thiophene protons to the various carbons within their respective rings and, crucially, from the H3 proton of each thiophene ring to the adjacent carbonyl carbon, cementing the connection between the heterocyclic rings and the dione (B5365651) backbone.

These correlations collectively allow for a complete and unambiguous assignment of all proton and carbon signals and confirm that the molecule exists as a symmetric enol tautomer.

The nature of the intramolecular hydrogen bond in the enol tautomer can be further probed by studying deuterium (B1214612) isotope effects on ¹³C NMR chemical shifts. This advanced technique involves the partial or complete replacement of the enolic proton with deuterium (D) and measuring the resulting small changes (isotope shifts, ⁿΔC(D)) in the chemical shifts of nearby carbon atoms.

The magnitude of these isotope effects can distinguish between a static, asymmetric hydrogen bond and a dynamic equilibrium where the proton (or deuteron) is rapidly exchanging between the two oxygen atoms.

Two-bond isotope effect (²ΔC(D)): The effect on the carbonyl carbons (C1 and C3) upon deuteration is particularly informative. If the proton is localized in a single potential well (a static hydrogen bond), deuteration will cause a significant upfield shift for the carbon atom closer to the deuterium. In a symmetric double-well potential with rapid proton transfer, deuteration would result in similar, averaged isotope effects on both carbonyl carbons.

Three-bond isotope effect (³ΔC(D)): A smaller effect can also be observed on the methine carbon (C2).

Studying these effects provides insight into the potential energy surface of the proton transfer, a fundamental process in the chemistry of β-diketones.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule and provides characteristic signatures for the functional groups present. For this compound, the IR spectrum is dominated by features of the conjugated keto-enol system.

O-H Stretch: A very broad and often weak absorption band is expected in the 3200–2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the enolic hydroxyl group. The significant broadening is a direct consequence of the strong intramolecular hydrogen bonding.

C=O Stretch: The carbonyl stretching vibration (νC=O) is typically observed in the 1640–1580 cm⁻¹ range. This frequency is considerably lower than that of a typical ketone (~1715 cm⁻¹) due to the delocalization of electron density within the conjugated enol system and the weakening of the C=O double bond character.

C=C Stretch: The stretching vibration of the enolic C=C double bond (νC=C) is usually found close to the C=O band, often in the 1580–1540 cm⁻¹ region.

Thiophene Ring Vibrations: Characteristic bands for the C-H and C=C stretching of the thiophene rings appear around 3100 cm⁻¹ and in the 1500–1400 cm⁻¹ region, respectively.

Table 2: Expected Characteristic IR Absorption Bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| Enol O-H Stretch | 3200–2500 | Broad, Weak-Medium |

| Aromatic C-H Stretch | ~3100 | Medium |

| C=O Stretch (conjugated) | 1640–1580 | Strong |

| C=C Stretch (enol & aromatic) | 1580–1400 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive π-conjugation in the enol tautomer of this compound makes it a strong absorber of UV radiation. researchgate.net The spectrum is typically characterized by intense absorption bands in the UV-A range (320-400 nm), which arise from π → π* transitions within the delocalized system that encompasses the thiophene rings and the enone moiety. A weaker absorption, corresponding to an n → π* transition involving the non-bonding electrons on the oxygen atoms, may be observed at longer wavelengths, though it is often obscured by the more intense π → π* band. The position and intensity of these absorption maxima can be influenced by solvent polarity. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₈O₂S₂), the molecular weight is 236.3 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 236. This peak is expected to be relatively intense due to the stability of the aromatic and conjugated system. The fragmentation pattern is dictated by the cleavage of the most labile bonds. A primary and highly characteristic fragmentation pathway for this molecule is the α-cleavage of the C-C bond between the carbonyl group and the central carbon, leading to the formation of a stable thiophenoyl cation. nih.gov

Key expected fragments include:

m/z 111: This intense peak corresponds to the thiophenoyl cation ([C₄H₃SCO]⁺). Its high abundance is due to the stability conferred by the aromatic thiophene ring.

m/z 83: Loss of carbon monoxide (CO) from the thiophenoyl cation can lead to the formation of the thienyl cation ([C₄H₃S]⁺).

m/z 125: This fragment could arise from the cleavage of the central C-C bond, resulting in the [M - C₄H₃SCO]⁺ radical cation.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with very high precision.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

No dedicated publications containing DFT calculations for 1,3-Di(thiophen-2-yl)propane-1,3-dione were identified. Such studies are fundamental for understanding the molecule's intrinsic properties.

Geometry Optimization and Conformational Analysis

A full geometry optimization using a common DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be the first step in a computational study. This would yield the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the potential energy surface to identify different stable conformers, such as those arising from the rotation of the thiophene (B33073) rings relative to the dicarbonyl linker. This analysis is crucial as the planarity and symmetry of the molecule influence its electronic properties. Without published research, no data table of optimized geometrical parameters can be provided.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic structure of this compound would be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity, kinetic stability, and electronic transport properties. Typically, for such a conjugated system, the HOMO would be expected to show significant π-character distributed across the thiophene rings and the enol or enolate backbone, while the LUMO would likely be a π* orbital. A data table of these energy values is not available.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This is instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. The electron-rich thiophene rings would also exhibit regions of negative potential, while the hydrogen atoms would show positive potential (blue regions). A visual map or detailed analysis from a published study is currently unavailable.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Transitions

TD-DFT calculations are the standard method for investigating the electronic excited states of molecules. This analysis would predict the molecule's UV-Visible absorption spectrum by calculating the energies of vertical electronic transitions, their corresponding oscillator strengths, and the nature of the orbitals involved (e.g., π→π, n→π). Such a study would provide theoretical insight into the photophysical properties of the compound, but no such published data exists for this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters. For instance, DFT calculations can be used to compute the theoretical vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to aid in peak assignment. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. A comparison between theoretical and experimental spectra helps validate the computed structure. No such predictive data has been published for this specific molecule.

Mechanistic Insights into Reactivity via Computational Methods

Computational chemistry is a powerful tool for exploring reaction mechanisms. For this compound, DFT could be used to model its tautomeric equilibrium (keto-enol forms) or its behavior in reactions such as cyclocondensation or complexation with metal ions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped, providing insights into the reaction's feasibility and selectivity. However, no computational studies detailing the reactivity mechanisms of this compound have been found in the scientific literature.

Coordination Chemistry and Metal Complex Formation

1,3-Di(thiophen-2-yl)propane-1,3-dione as a Ligand in Metal Complexes

The coordination of this compound to metal ions occurs through the two oxygen atoms of its enolate form, creating a stable six-membered chelate ring. This chelation is a common feature for β-diketonate ligands and is the basis for their extensive use in coordination chemistry.

Boron complexes of β-diketones, particularly difluoroboron β-diketonates (BF₂bdks), are a significant class of fluorescent materials. The synthesis of the BF₂ complex of this compound typically involves the reaction of the diketone ligand with boron trifluoride etherate (BF₃·Et₂O) in an anhydrous solvent like dichloromethane. mdpi.com This reaction is a straightforward and common method for preparing various BF₂bdk complexes. mdpi.comresearchgate.net

The resulting complex features a central boron atom coordinated to two fluorine atoms and the two oxygen atoms of the diketonate ligand, forming a highly stable, planar six-membered ring structure. These complexes are characterized using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The coordination to the BF₂ unit often leads to a significant enhancement of the ligand's intrinsic fluorescence, making these compounds promising for applications in organic electronics and bioimaging. researchgate.net

Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), are known for their sharp, line-like emission spectra and long luminescence lifetimes, which arise from f-f electronic transitions. nih.gov However, these transitions are parity-forbidden (Laporte forbidden), resulting in very low absorption coefficients. To overcome this, organic ligands like this compound are used as "antenna" ligands.

The synthesis of lanthanide complexes generally involves the reaction of a lanthanide salt (e.g., LnCl₃) with the β-diketone ligand in the presence of a base. The ligand absorbs incident light (typically UV) and efficiently transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic luminescence. This process, known as the antenna effect or sensitized luminescence, is crucial for the application of lanthanide complexes as light-emitting materials. osti.gov The thiophene (B33073) moieties in the ligand are expected to provide an effective chromophore for absorbing UV radiation and sensitizing the lanthanide's emission. researchgate.net The resulting complexes, typically with a stoichiometry of [Ln(ligand)₃], often incorporate additional solvent or co-ligand molecules to satisfy the lanthanide ion's preference for high coordination numbers (usually 8 or 9). osti.gov

The photophysical properties of these complexes are highly dependent on the efficiency of this energy transfer process. For Eu³⁺ and Tb³⁺ complexes, this results in characteristic red and green emissions, respectively. osti.gov

| Lanthanide Ion | Typical Emission Color | Major Emission Bands (nm) | Associated Electronic Transition | Typical Luminescence Lifetime |

|---|---|---|---|---|

| Europium (Eu³⁺) | Red | ~579, ~592, ~615, ~650, ~700 | ⁵D₀ → ⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄ | 0.5 - 1.5 ms (B15284909) |

| Terbium (Tb³⁺) | Green | ~490, ~545, ~585, ~620 | ⁵D₄ → ⁷F₆, ⁷F₅, ⁷F₄, ⁷F₃ | 1.0 - 2.0 ms |

Note: The data in this table are representative values for typical β-diketonate complexes of Europium and Terbium and are provided for illustrative purposes. osti.govresearchgate.net

This compound readily forms complexes with a variety of transition metals. The synthesis usually involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the diketone.

Iridium: Iridium(III) complexes containing β-diketonate ligands are of interest for their phosphorescent properties, particularly for applications in organic light-emitting diodes (OLEDs). An aromatic 1,3-diketone featuring a thiophene moiety has been successfully employed as a ligand in such complexes. nih.gov

Aluminum: Aluminum(III) forms stable, neutral tris-chelate complexes, [Al(ligand)₃], with β-diketonates. These complexes are typically synthesized from an aluminum source and the ligand. In some cases, the aluminum complex can be isolated as a stable intermediate during the synthesis of the β-diketone itself via Friedel-Crafts acylation. researchgate.net

Nickel: Nickel(II) forms well-defined square planar or octahedral complexes with β-diketonates. For example, Ni(II) complexes of 1,3-diphenyl-1,3-propanedione have been synthesized and characterized, often forming six-coordinate octahedral adducts with additional ligands like bipyridine. researchgate.net

Manganese, Cobalt, Zirconium, Palladium: While these metals are known to form stable complexes with various β-diketonate ligands, specific studies detailing the synthesis and characterization of their complexes with this compound are less common in the surveyed literature. However, based on the established coordination chemistry of β-diketones, the formation of stable chelates with these metals is highly expected. For instance, manganese and cobalt can form complexes in various oxidation states (e.g., +2, +3), while palladium(II) typically forms square planar complexes. nih.gov

Structural Aspects of this compound Metal Chelates

Upon chelation to a metal ion, the deprotonated this compound ligand forms a six-membered ring. This chelate ring is nearly planar due to the delocalization of π-electrons across the O-C-C-C-O backbone. The planarity of this core is a key feature of metal β-diketonate complexes.

Photophysical Properties of Coordination Compounds

The coordination of this compound to metal ions can profoundly influence its photophysical properties, leading to fluorescence or phosphorescence.

Fluorescence: As previously mentioned, the formation of difluoroboron complexes (BF₂bdks) is a well-established strategy to generate highly fluorescent compounds. researchgate.net The rigid, planar structure formed upon chelation with the BF₂ unit restricts non-radiative decay pathways, leading to high fluorescence quantum yields. mdpi.com Similarly, lanthanide complexes exhibit strong, characteristic luminescence not from the ligand itself, but from the sensitized metal ion, as described in section 6.1.2. osti.gov

Room-Temperature Phosphorescence (RTP): Phosphorescence is the radiative decay from an excited triplet state to the singlet ground state. For most organic molecules, this process is inefficient at room temperature in solution due to quenching by molecular oxygen and vibrational relaxation. However, the presence of heavy atoms, such as the sulfur atoms in the thiophene rings, can enhance the rate of intersystem crossing (the transition from an excited singlet state to an excited triplet state) through spin-orbit coupling. This effect can potentially lead to observable room-temperature phosphorescence, particularly when the molecule is embedded in a rigid matrix to minimize vibrational quenching. While specific RTP data for complexes of this compound are not detailed, related organic materials containing thiophene have been shown to exhibit RTP. researchgate.net Coordination to a heavy metal ion could further enhance this effect, making these complexes interesting candidates for RTP materials.

Ligand-Based and Metal-Centered Emission Phenomena

In complexes formed with this compound, particularly those involving lanthanide (Ln³⁺) ions, the observed luminescence is predominantly a metal-centered phenomenon. The f-f electronic transitions within the lanthanide ions are characteristically weak due to being parity-forbidden (Laporte selection rule). researchgate.net This inherent inefficiency in direct light absorption is overcome by chelating the metal ion with a chromophoric ligand like this compound. researchgate.net

The ligand possesses a π-conjugated system that allows it to absorb ultraviolet light efficiently. researchgate.net This absorbed energy is then transferred to the central lanthanide ion, which subsequently emits light from its own excited state energy levels. mdpi.com This process results in the characteristic line-like emission spectra of the specific lanthanide ion, such as red for Europium(III) (Eu³⁺) and green for Terbium(III) (Tb³⁺). researchgate.netresearchgate.net The fluorescence from the ligand itself is typically quenched as the energy is channeled to the metal ion.

The efficiency of this metal-centered emission is highly dependent on the structure of the β-diketonate ligand. Modifications to the ligand's structure can finely tune the environment around the metal ion, which in turn influences the photoluminescence quantum yield (PL-QY) of the complex. acs.org For instance, studies on various thiophene-based ligands have shown their ability to act as potent sensitizers for both visible and near-infrared (NIR) lanthanide emission. nih.gov In one study involving thiophene-dipicolinato ligands, which share structural similarities, the quantum efficiency for a Eu(III) complex was found to be as high as 33%. nih.gov

| Lanthanide Ion | Ligand | Quantum Yield (Φ) | Luminescence Lifetime (τ) |

|---|---|---|---|

| Eu(III) | Thiophene-dipicolinato based ligand | 33% nih.gov | - |

| Yb(III) | Thiophene-dipicolinato based ligand | 0.31% nih.gov | - |

| Eu(III) | 2-(Thiophen-2-ylselanyl)acetic acid | - | 1.03 ms researchgate.net |

| Tb(III) | 2-(Thiophen-2-ylselanyl)acetic acid | - | 1.24 ms researchgate.net |

| Eu(III) | BHHBCB (a β-diketonate) | 40% rsc.org | 0.52 ms rsc.org |

Energy Transfer Processes within Lanthanide Complexes

The sensitization of lanthanide ion luminescence by ligands such as this compound is governed by a mechanism known as the "antenna effect". researchgate.netmdpi.com This intramolecular energy transfer process can be broken down into several key steps:

Light Absorption: The β-diketonate ligand, acting as the antenna, absorbs incident photons (typically UV light), promoting an electron from its ground state (S₀) to an excited singlet state (S₁). mdpi.com

Ligand-to-Metal Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the central lanthanide ion, exciting an f-electron to a higher energy emissive level. rsc.org For this energy transfer to be efficient, the energy of the ligand's triplet state (T₁) must be slightly higher than the energy of the accepting excited state of the lanthanide ion. This prevents back-energy transfer from the metal to the ligand. acs.org

Metal-Centered Emission: The excited lanthanide ion relaxes by emitting a photon, producing its characteristic sharp emission lines as it returns to a lower f-electron state. researchgate.net

Theoretical and experimental studies on complexes containing both a thiophene-based β-diketonate and other ligands have been used to elucidate these energy transfer pathways. rsc.org Such analyses help in understanding the involvement of different antennae and their contributions to sensitizing the metal ion. rsc.org The careful selection and design of ligands are paramount, as their triplet state energy levels directly impact the efficiency of energy transfer and, consequently, the brightness of the resulting lanthanide complex. acs.org This principle allows for the rational design of highly luminescent materials for various applications by modifying the structure of the antenna ligand. researchgate.net

Applications in Advanced Materials Science

Organic Electronics Applications

The inherent semiconducting properties of thiophene-based molecules make them prime candidates for use in organic electronic devices. The incorporation of the 1,3-dione linkage provides additional functionality, influencing the material's electronic energy levels, morphology, and processability.

Active Layer Components in Organic Photovoltaics (OPVs)

While direct application of 1,3-Di(thiophen-2-yl)propane-1,3-dione in the active layer of OPVs is not extensively documented, a closely related derivative, 1,3-bis(5'-hexylthiophen-2'-yl)propane-1,3-dione, has been successfully utilized to modify fullerene acceptors. In one study, this diketone was reacted with C60 to create novel acceptor materials for bulk heterojunction solar cells. nih.gov

The rationale behind this approach is to enhance the compatibility and electronic coupling between the donor and acceptor phases within the active layer. The thiophene (B33073) units can improve miscibility with common polymeric donors like poly(3-hexylthiophene) (P3HT), while the diketone moiety can influence the fullerene's electronic properties.

A device fabricated using a blend of P3HT and the mono-substituted 1,3-diketone modified C60 as the active layer demonstrated a power conversion efficiency (PCE) of 3.42% after thermal annealing. nih.gov This performance highlights the potential of thiophene-containing diketones in the design of new acceptor materials for organic solar cells.

Table 1: Photovoltaic Performance of an OPV Device Utilizing a 1,3-bis(5'-hexylthiophen-2'-yl)propane-1,3-dione-Modified Fullerene nih.gov

| Donor | Acceptor | PCE (%) |

| P3HT | Mono-substituted C60 | 3.42 |

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

The use of this compound as either an emitter or a host material in OLEDs is an area of growing interest, although specific examples in the literature are scarce. Generally, thiophene-based materials are well-suited for OLED applications due to their high charge carrier mobility and tunable emission properties. The introduction of a β-diketone functionality can lead to the formation of highly emissive metal complexes, a principle widely used in phosphorescent OLEDs (PhOLEDs).

Thiophene-containing ligands in such complexes can facilitate efficient energy transfer to the central metal ion, leading to bright and color-pure emission. While direct research on this compound in this context is limited, the fundamental properties of its constituent parts suggest its potential for creating novel phosphorescent emitters.

Polymer Chemistry and Conjugated Polymer Design

The incorporation of specific functional units into polymer backbones is a key strategy for tailoring the properties of conjugated polymers for various electronic applications. The this compound moiety offers a unique combination of a flexible linker and electronically active thiophene rings.

Incorporation of this compound Units into Polymeric Structures

The synthesis of conjugated polymers often relies on the polymerization of bifunctional monomers. While the direct polymerization of this compound has not been extensively reported, the synthesis of polymers containing thiophene and diketone units is an active area of research. For instance, polymers incorporating a conjugated terthiophene-β-diketone ligand have been synthesized and studied for their electrochemical properties.

The presence of the diketone unit can influence the polymerization process and the resulting polymer's solubility and morphology. Various polymerization techniques, such as Stille or Suzuki coupling, could potentially be employed to incorporate this diketone into a polymer backbone, provided suitable functionalization of the thiophene rings (e.g., with halogen atoms) is performed.

Influence on Charge Carrier Transport and Optoelectronic Response in Conjugated Polymers

The inclusion of this compound units within a conjugated polymer backbone is expected to have a significant impact on its charge transport and optoelectronic properties. The thiophene rings contribute to the delocalization of π-electrons along the polymer chain, which is essential for efficient charge transport.

Development of Molecular Probes and Sensing Materials

The ability of the 1,3-dione group to act as a chelating agent for metal ions, combined with the fluorescent properties of the thiophene units, makes this compound a promising candidate for the development of molecular probes and sensing materials.

Upon coordination with a metal ion, the conformation and electronic structure of the molecule can be altered, leading to changes in its photophysical properties, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, forms the basis for optical sensing.

Thiophene-based chemosensors have been developed for the detection of various metal ions. The sulfur atoms in the thiophene rings can also participate in metal ion coordination, potentially leading to high selectivity for certain metal ions. While specific studies on the sensing applications of this compound are not widely available, the fundamental principles of molecular recognition and fluorescence signaling suggest its potential in this area. Research in this direction could lead to the development of new sensors for environmental monitoring or biological imaging.

Fabrication of Stimuli-Responsive Materials

The unique molecular architecture of this compound positions it as a promising candidate for the fabrication of advanced stimuli-responsive materials, also known as "smart" materials. These materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species. The responsiveness of materials incorporating this compound would stem from the inherent chemical characteristics of its two key components: the thiophene rings and the 1,3-dicarbonyl moiety.

Thiophene-based polymers are well-documented for their excellent electronic and optical properties, which are crucial for the development of sensory and actuating materials. researchgate.netresearchgate.net The incorporation of the 1,3-dicarbonyl group introduces a dynamic element due to its ability to exist in two tautomeric forms: the keto and the enol form. This keto-enol tautomerism is a reversible chemical equilibrium that can be influenced by environmental factors. mdpi.com

The fabrication of stimuli-responsive materials from this compound can be envisioned through two primary strategies: its incorporation into a polymer backbone or its use as a functional side group. In the first approach, the diketone can be used as a monomer in polymerization reactions to create a polymer chain where the diketone's responsive nature is an integral part of the material's structure. In the second approach, the diketone can be attached as a pendant group to a pre-existing polymer, imparting its responsive properties to the bulk material.

Keto-Enol Tautomerism as a Stimulus-Response Mechanism:

The 1,3-dicarbonyl moiety of this compound can switch between the diketo form and the enol form. This transformation involves the migration of a proton and the rearrangement of double bonds. The stability of each tautomer is highly dependent on the surrounding environment. For instance, in non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. In contrast, polar solvents can stabilize the more polar keto form. nih.gov This solvent-dependent equilibrium, known as solvatochromism, can lead to changes in the material's absorption and emission of light.

The structure of a related compound, 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione, has been shown to exist in a keto-enol form where the hydroxyl group is in proximity to the 3-thiophene ring. mdpi.com This confirms the prevalence of the enol form in similar structures. By incorporating the this compound unit into a polymer, it is conceivable to create materials that exhibit a color change or a change in fluorescence in response to changes in solvent polarity.

Furthermore, the acidity of the enolic proton makes the molecule sensitive to pH. In the presence of a base, the enol form can be deprotonated to form an enolate. This change in the electronic structure of the molecule can be harnessed to create pH-responsive materials. For example, a hydrogel containing this diketone unit could swell or shrink in response to changes in the pH of the surrounding medium.

Research Findings on Related Systems:

While direct research on stimuli-responsive materials fabricated from this compound is limited, studies on other β-diketone-containing polymers and thiophene derivatives provide a strong foundation for its potential. For example, β-triketones have been successfully used as reactive handles for polymer diversification, demonstrating the versatility of the diketone functionality in polymer chemistry. nih.gov The spontaneous and catalyst-free reaction of β-triketones with amines to form stable β,β'-diketoenamines opens up possibilities for creating dynamic and self-healing materials. nih.gov

Moreover, the combination of a β-diketone with a thiophene-based conjugated system has been explored in the context of electrochemical studies. A polymer based on a conjugated terthiophene-β-diketone ligand has been synthesized and its electrochemical and structural aspects investigated, highlighting the interplay between the electronic properties of the thiophene units and the coordination chemistry of the diketone. nih.gov

The following table summarizes the potential stimuli that materials based on this compound could respond to, the underlying mechanism, and the potential application.

| Stimulus | Underlying Mechanism | Potential Application |

| Solvent Polarity | Shift in keto-enol equilibrium | Solvatochromic sensors, smart coatings |

| pH | Deprotonation of the enol form | pH-responsive hydrogels, drug delivery systems |

| Temperature | Changes in molecular conformation and interactions | Thermochromic materials, temperature sensors |

| Metal Ions | Coordination with the β-diketone moiety | Chemsensors, responsive catalysts |

| Light | Photo-induced electronic transitions | Photo-switchable materials, optical data storage |

Detailed Research Findings:

Research on isoquinolinone–arylidenehydrazine derivatives has demonstrated that keto–enol tautomerism can be a powerful tool for developing solid-state fluorescent stimulus-responsive materials. rsc.org In these systems, different crystalline structures with distinct fluorescence colors were obtained based on the prevalence of either the keto or the enol form. rsc.org This work provides a clear precedent for exploiting tautomerism to achieve stimuli-responsive optical properties in the solid state.

Furthermore, the ability of β-diketones to form stable complexes with a wide range of metal ions is well-established. The coordination of a metal ion to the diketone moiety can significantly alter the electronic and optical properties of the molecule. This opens up the possibility of creating chemo-responsive materials that change color or fluorescence in the presence of specific metal ions. The metal complexes themselves could also exhibit stimuli-responsive behavior, such as thermochromism or photochromism, which could be imparted to a larger material.

Chemical Modifications and Derivatization Reactions

Synthesis of Fluorinated and Other Substituted Analogs

The introduction of substituents, particularly fluorine atoms, onto the thiophene (B33073) rings or the propane-1,3-dione backbone can significantly impact the compound's electronic properties, stability, and reactivity. While direct fluorination of 1,3-di(thiophen-2-yl)propane-1,3-dione is not extensively documented, general methods for the synthesis of fluorinated thiophenes and 1,3-diketones provide insights into potential synthetic routes.

One common approach to synthesizing substituted analogs involves the use of appropriately substituted starting materials. For instance, the synthesis of halogenated thiophenes can be achieved through electrophilic halocyclization reactions. The use of sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol (B145695) has been reported for the synthesis of 3-chloro, 3-bromo, and 3-iodo thiophenes. nih.gov These halogenated thiophenes can then be utilized in subsequent steps to construct the 1,3-diketone structure.

Another strategy involves the direct fluorination of the 1,3-diketone moiety. While direct fluorination with elemental fluorine can be challenging, the use of electrophilic fluorinating agents offers a more controlled approach. For other 1,3-diketones, methods for the synthesis of 2,2-difluoro-1,3-diketone derivatives have been developed. These methods often involve the use of specific fluorinating agents and catalysts to achieve the desired substitution pattern.

The synthesis of alkyl-substituted analogs can be achieved by employing alkylated thiophenes as precursors. These can be prepared through various methods, including Friedel-Crafts acylation followed by reduction, or cross-coupling reactions. The resulting alkylated thiophenes can then be converted into the corresponding 1,3-diketone.

Table 1: Examples of Synthetic Strategies for Substituted 1,3-Diketone Analogs

| Substitution Pattern | Synthetic Strategy | Key Reagents | Reference |

| Halogenated Thiophene Rings | Electrophilic halocyclization | Sodium halides, Ethanol | nih.gov |

| 2,2-Difluoro-1,3-dione | Direct fluorination of 1,3-diones | Electrophilic fluorinating agents | N/A |

| Alkylated Thiophene Rings | Acylation and reduction or cross-coupling | Alkyl halides, Lewis acids | N/A |

It is important to note that the yields and specific reaction conditions for the synthesis of substituted analogs of this compound would need to be optimized for each specific derivative.

Reactivity of the Diketone Moiety with Electrophilic and Nucleophilic Carbenes

The diketone moiety of this compound is a versatile functional group that can react with both electrophilic and nucleophilic carbenes. These reactions can lead to the formation of a variety of interesting and complex molecules.

The reaction of 1,3-diketones with diazomethane, a common precursor to the simplest carbene (:CH₂), can result in the formation of pyrazoles. This reaction proceeds through a (3+2)-cycloaddition followed by elimination of water.

More complex carbenes, such as those generated from diazo compounds, can also react with the diketone. For instance, the reaction of a related compound, di(thiophen-2-yl) thioketone, with N-protected (S)-diazoproline in the presence of a catalyst resulted in the formation of α,β-unsaturated ketones. uzh.ch This suggests that the reaction of this compound with similar carbenes could lead to a range of products depending on the nature of the carbene and the reaction conditions.

N-heterocyclic carbenes (NHCs) are a class of nucleophilic carbenes that have gained prominence in organic synthesis. The reaction of chalcones, which share some structural similarities with 1,3-diketones, with NHCs has been shown to yield 1,2-dione derivatives. rsc.org Specifically, the reaction of (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one with an imidazolium (B1220033) salt in the presence of a base afforded a 3-(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)-1-phenyl-3-(thiophen-2-yl)propane-1,2-dione in 63% yield. rsc.org This suggests that the diketone moiety of this compound could also be susceptible to attack by NHCs, potentially leading to novel derivatized products.

Table 2: Potential Reactions of this compound with Carbenes

| Carbene Type | Carbene Source | Potential Product(s) | Reference |

| Methylene (B1212753) | Diazomethane | Pyrazoles | nih.govnih.gov |

| Substituted Carbenes | Diazo compounds | α,β-Unsaturated ketones and other derivatives | uzh.ch |

| N-Heterocyclic Carbenes | Imidazolium salts | 1,2-Dione derivatives | rsc.org |

Cycloaddition and Condensation Reactions of this compound

The 1,3-dicarbonyl functionality of this compound makes it an excellent substrate for a variety of cycloaddition and condensation reactions, leading to the formation of diverse heterocyclic systems.

One of the most common reactions of 1,3-diketones is their condensation with hydrazines to form pyrazoles. nih.govnih.gov This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, is a versatile method for preparing substituted pyrazoles. The reaction of this compound with hydrazine (B178648) would be expected to yield 3,5-di(thiophen-2-yl)-1H-pyrazole. The use of substituted hydrazines would allow for the synthesis of N-substituted pyrazole derivatives.

The Hantzsch pyridine (B92270) synthesis is another important multicomponent reaction that can utilize 1,3-diketones. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a β-ketoester (or a 1,3-diketone), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The use of this compound in a Hantzsch-type reaction could lead to the synthesis of novel pyridine derivatives bearing two thiophene substituents.

The Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes, typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur. umich.edumdpi.comresearchgate.netresearchgate.net While this compound is not a direct substrate for the classical Gewald reaction, its versatile dicarbonyl moiety could potentially be modified to participate in Gewald-type syntheses, opening up avenues for the creation of complex thiophene-containing molecules.

Furthermore, cyclocondensation reactions of similar di(thiophen-2-yl)alkane diones have been reported to yield various cyclic products. For example, the reaction of 1,6-di(thiophen-2-yl)hexane-1,6-dione in acetic acid medium resulted in cyclocondensation products. nih.gov

Table 3: Examples of Cycloaddition and Condensation Reactions

| Reaction Name | Reactants | Product Type | Reference |

| Knorr Pyrazole Synthesis | Hydrazine/Substituted hydrazines | Pyrazoles | nih.govnih.govgoogle.com |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium salt | Dihydropyridines/Pyridines | nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net |

| Cyclocondensation | Acidic medium | Cyclic products | nih.gov |

Strategies for Enhancing π-Conjugation and Electronic Properties through Derivatization

Derivatization of this compound is a key strategy for enhancing its π-conjugation and tuning its electronic properties for applications in organic electronics and materials science. The presence of the two thiophene rings provides ample opportunity for extending the conjugated system.

One common approach is to use the diketone as a building block for the synthesis of conjugated polymers. The carbonyl groups can be converted into other functional groups that are more suitable for polymerization reactions. For example, the diketone can be transformed into a diol, which can then be used as a monomer in condensation polymerization. The synthesis of thiophene-based conjugated polymers is a well-established field, and various methods, such as nickel- and palladium-catalyzed cross-coupling reactions, are employed to create highly regioregular polymers with desirable electronic properties. nih.gov

The formation of metal complexes with the 1,3-diketone moiety is another effective way to modify the electronic properties. The diketone can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. The choice of the metal ion can significantly influence the electronic and optical properties of the resulting complex. These metal complexes can exhibit interesting photophysical and electrochemical behaviors, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Furthermore, the thiophene rings themselves can be functionalized to extend the π-system. For example, cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to attach other aromatic or heteroaromatic groups to the thiophene rings. This can lead to the formation of larger, more conjugated molecules with tailored electronic properties. The synthesis of thienoacenes and other fused thiophene systems from thiophene precursors is a testament to the versatility of this approach in creating extended π-conjugated materials. acs.org The introduction of ethynylene or ethynylene-thiophene spacers between donor and acceptor units in polymers has been shown to influence the band gap and planarity of the resulting materials. mdpi.comresearchgate.net

Table 4: Strategies for Enhancing π-Conjugation and Electronic Properties

| Strategy | Derivatization Approach | Resulting Properties | Reference |

| Polymer Synthesis | Conversion to diol monomer for polymerization | Extended π-conjugation, tunable bandgap | nih.gov |

| Metal Complexation | Coordination to metal ions | Modified photophysical and electrochemical properties | mdpi.com |

| Thiophene Ring Functionalization | Cross-coupling reactions to attach aromatic groups | Extended π-system, tailored electronic properties | acs.orgmdpi.comresearchgate.net |

Q & A

Q. What are the common synthetic routes for 1,3-Di(thiophen-2-yl)propane-1,3-dione?

The compound is synthesized via condensation reactions involving thiophene-derived acyl chlorides and diketones under anhydrous conditions. For example, reacting 2-thiophenecarbonyl chloride with a propane-1,3-dione derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of the β-diketonate backbone. Post-synthesis purification typically involves recrystallization from ethanol or chromatographic methods to isolate the pure product . Alternative routes may employ Claisen-Schmidt condensation with thiophene aldehydes under basic conditions .

Q. How is the structure of this compound characterized?

Structural characterization employs:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and confirms the planar β-diketonate core. Refinement using SHELXL ensures high precision .

- Spectroscopy:

- ¹H/¹³C NMR: Identifies enol-keto tautomerism (e.g., a singlet at δ ~6.7 ppm for the enolic proton) .

- IR: Peaks at ~1600 cm⁻¹ (C=O stretching) and ~1500 cm⁻¹ (thiophene ring vibrations) .

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What types of chemical reactions does this compound undergo?

Key reactions include:

- Oxidation: Treatment with H₂O₂ or m-CPBA oxidizes thiophene sulfur atoms to sulfoxides/sulfones, altering electronic properties .

- Reduction: NaBH₄ or LiAlH₄ reduces the diketone to a diol, enabling derivatization .

- Electrophilic substitution: Bromination (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) occurs at the thiophene 5-position due to electron-rich β-diketonate conjugation .

Advanced Research Questions

Q. How can the compound's electronic properties be modulated for optoelectronic applications?

As a β-diketonate ligand , the compound enhances donor character in Ir(III) complexes due to electron-rich thiophene groups. Functionalizing thiophene rings (e.g., halogenation) extends π-conjugation, red-shifting photoluminescence into the near-IR (NIR) range. Computational modeling (DFT) predicts HOMO-LUMO gaps, guiding ligand design for tunable emission .

Q. What role does this compound play in ring-opening polymerization (ROP) catalysis?

When coordinated to Zn(II), it forms catalysts for polylactide (PLA) synthesis . Key parameters:

- Homogeneous catalysis: Optimize catalyst loading (0.5–2 mol%) and reaction time (6–24 hrs) to control PLA molecular weight (Mw = 10–50 kDa) and polydispersity (Đ = 1.2–1.5) .

- Heterogeneous catalysis: Electropolymerize Zn complexes onto FTO electrodes to create reusable catalysts, balancing activity and stability .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between experimental and predicted spectra (e.g., NMR shifts) arise from tautomerism or crystal packing effects. Strategies include:

Q. What experimental designs optimize reaction conditions for functionalization?

For bromination or nitration :

- DoE (Design of Experiment): Vary temperature (0–25°C), reagent stoichiometry (1–3 eq.), and solvent polarity (CH₂Cl₂ vs. DMF) to maximize regioselectivity.

- Kinetic monitoring: Use in-situ IR or HPLC to track intermediate formation .

- Post-reaction analysis: MALDI-TOF or GPC assesses molecular weight changes in polymer derivatives .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.